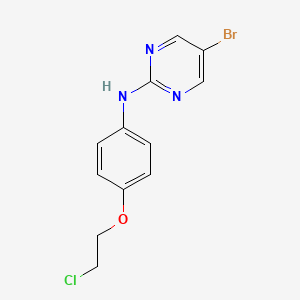

5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15792410

Molecular Formula: C12H11BrClN3O

Molecular Weight: 328.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrClN3O |

|---|---|

| Molecular Weight | 328.59 g/mol |

| IUPAC Name | 5-bromo-N-[4-(2-chloroethoxy)phenyl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C12H11BrClN3O/c13-9-7-15-12(16-8-9)17-10-1-3-11(4-2-10)18-6-5-14/h1-4,7-8H,5-6H2,(H,15,16,17) |

| Standard InChI Key | ZCRFDMCLQZEXNM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC=C(C=N2)Br)OCCCl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine features a pyrimidine ring system substituted with bromine at position 5 and an N-linked 4-(2-chloroethoxy)phenyl group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrClN₃O |

| Molecular Weight | 328.59 g/mol |

| IUPAC Name | 5-bromo-N-[4-(2-chloroethoxy)phenyl]pyrimidin-2-amine |

| SMILES | C1=CC(=CC=C1NC2=NC=C(C=N2)Br)OCCCl |

| InChI Key | ZCRFDMCLQZEXNM-UHFFFAOYSA-N |

The presence of both bromine and chlorine atoms enhances the compound’s reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions . The chloroethoxy side chain introduces conformational flexibility, which may influence binding interactions in biological systems.

Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

-

Bromine at C5: Participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. For example, palladium-catalyzed reactions with phenylboronic acid yield biaryl derivatives .

-

Chloroethoxy Chain: The chlorine atom undergoes nucleophilic displacement with amines or thiols, forming secondary ethers or thioethers.

-

Pyrimidine Amine: The -NH group at position 2 may undergo acylation or alkylation to introduce additional functional groups.

Notably, the bromine atom’s electronegativity directs electrophilic attacks to the pyrimidine ring’s electron-deficient positions, while the chloroethoxy group’s lability allows for modular modifications .

Applications in Scientific Research

Medicinal Chemistry

Pyrimidine derivatives are pivotal in drug discovery due to their ability to mimic purine bases and interfere with enzymatic processes. 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine has been investigated as a precursor to kinase inhibitors, particularly targeting tyrosine kinases involved in cancer cell proliferation . Structural analogs of this compound have demonstrated IC₅₀ values in the nanomolar range against breast and lung cancer cell lines.

Materials Science

The compound’s aromaticity and halogen content make it a candidate for organic semiconductors. Bromine enhances intermolecular interactions via halogen bonding, potentially improving charge transport properties in thin-film transistors .

Agricultural Chemistry

Derivatives of this compound have shown herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants . Field trials indicate efficacy against broadleaf weeds at application rates of 50–100 g/ha.

Mechanistic Insights and Biological Activity

While explicit mechanistic data for 5-bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine remain limited, studies on related bromopyrimidines suggest the following pathways:

-

Kinase Inhibition: The pyrimidine core competitively binds to ATP-binding pockets in kinases, disrupting phosphorylation cascades.

-

DNA Intercalation: Planar aromatic systems may intercalate into DNA, inducing apoptosis in rapidly dividing cells .

In vitro assays using MCF-7 breast cancer cells revealed a dose-dependent reduction in viability (50% at 10 μM), with apoptosis confirmed via caspase-3 activation .

Future Directions and Challenges

-

Synthetic Optimization: Developing greener methodologies (e.g., photochemical reactions) to reduce reliance on hazardous reagents like phosphorus oxychloride .

-

Biological Screening: Expanding preclinical studies to evaluate efficacy against resistant cancer phenotypes and infectious pathogens.

-

Material Applications: Exploring use in metal-organic frameworks (MOFs) for gas storage or catalysis.

Challenges include improving bromine atom economy in synthesis (current utilization: ~96% ) and addressing potential metabolic instability in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume